molecular formula C9H11N3O2 B2895555 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid CAS No. 1439897-57-0

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

Cat. No. B2895555
CAS RN: 1439897-57-0
M. Wt: 193.206
InChI Key: LQSSROPXSUFBJP-UHFFFAOYSA-N
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Description

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C9H11N3O2 and a molecular weight of 193.2 .


Synthesis Analysis

The synthesis of pyrimidines, including 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid, has been described in numerous methods . For instance, one method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .


Molecular Structure Analysis

The molecular structure of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3 . The cyclobutylamino group is attached to the 6th position, and the carboxylic acid group is attached to the 4th position of the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and complex. For instance, pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Antiviral Compound Synthesis

This compound is a key structural fragment in the synthesis of antiviral agents. The Dimroth Rearrangement, a process involving the isomerization of heterocycles, is utilized to create condensed pyrimidines, which are structural analogs of antiviral compounds. This rearrangement is catalyzed by acids or bases and can be influenced by factors such as the degree of aza-substitution, pH, and the presence of electron-withdrawing groups .

Organic Synthesis

In organic chemistry, carboxylic acids like 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid play a crucial role. They are highly reactive due to their carbonyl and hydroxyl groups, making them active in various organic reactions such as substitution, elimination, and coupling. This versatility allows for the synthesis of small molecules and macromolecules .

Nanotechnology

Carboxylic acids are used as surface modifiers in nanotechnology. They assist in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures like multi-walled carbon nanotubes (MWCNTs). This application is crucial for the production of polymer nanomaterials and enhancing the properties of nanocomposites .

Polymer Chemistry

In the field of polymers, carboxylic acids serve as monomers, additives, and catalysts. Their high solubility in polar solvents and ability to form hydrogen bonds make them ideal for modifying the surface properties of polymers, thereby improving their functionality and application potential .

properties

IUPAC Name

6-(cyclobutylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSSROPXSUFBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

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